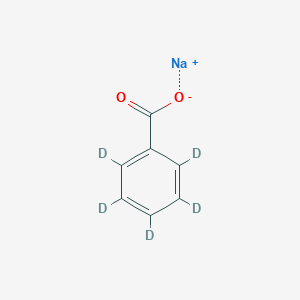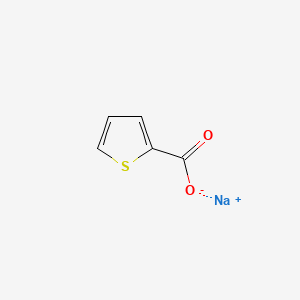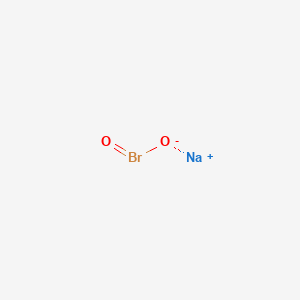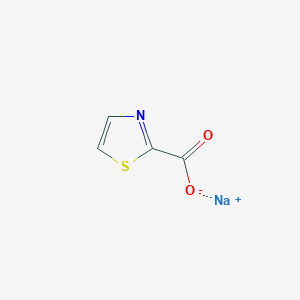
噻唑-2-羧酸钠
描述
Sodium thiazole-2-carboxylate is a compound that falls under the category of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been found to have various pharmaceutical applications, with derivatives showing a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazoles often involves the condensation of thioamides with α-haloketones . For instance, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate was synthesized by combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .Molecular Structure Analysis
Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .科学研究应用
复杂分子的合成
噻唑-2-羧酸钠是复杂分子合成中的关键中间体。例如,它已被用于三苯基锡噻唑-2-羧酸酯的合成中,证明了它在形成具有材料科学和催化潜在应用的有机锡化合物中的用途。此过程涉及噻唑-2-羧酸钠与三苯基锡氯化物的反应,导致通过单晶 X 射线衍射分析表征的化合物,该分析揭示了由于紧密的分子间相互作用而导致的扭曲的三方双锥体结构和一维链化合物 (尹等,2010)。
缓蚀
与噻唑-2-羧酸钠密切相关的噻唑衍生物已被研究其缓蚀性能。这些化合物在保护金属免受腐蚀方面显示出前景,特别是在酸性环境中。分子动力学模拟和电化学技术验证了它们作为硫酸溶液中低碳钢缓蚀剂的功效,突出了噻唑-2-羧酸钠及其衍生物在材料保存和维护中的潜在工业应用 (哈立德和阿明,2009)。
药物发现中的新构件开发
尽管要求排除与药物相关的信息,但值得注意的是,涉及噻唑-2-羧酸钠衍生物的研究已为药物发现做出了重大贡献,为合成具有潜在治疗应用的化合物提供了新途径。这些研究例证了该化学物质在为医学和化学的各个领域进一步探索产生新构件中的作用 (杜尔奇克等,2020)。
电化学研究
与噻唑-2-羧酸钠类似的噻唑衍生物一直是电化学研究的重点,特别是作为金属的缓蚀剂。这些研究提供了对这些化合物通过形成保护层来保护金属表面免受腐蚀的机理的见解,该保护层可降低腐蚀环境中金属溶解的速率 (于杰等,2014)。
材料科学与催化
使用噻唑-2-羧酸钠合成有机锡化合物不仅扩展了研究人员的化学工具箱,而且还开辟了材料科学和催化的新途径。这些化合物以其结构特性为特征,可以用作各种化学反应中的催化剂或具有特定所需特性的材料中的组分 (尹等,2010)。
作用机制
Target of Action
Thiazole derivatives, such as Sodium thiazole-2-carboxylate, have been found to interact with a variety of biological targets . . Thiazole derivatives have been reported to interact with enzymes involved in metabolism , and some compounds have been found to bind to DNA and interact with topoisomerase II .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Sodium thiazole-2-carboxylate.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Action Environment
The solubility of thiazole derivatives in various solvents could influence their action and efficacy .
安全和危害
未来方向
生化分析
Biochemical Properties
Sodium thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of enzymes involved in metabolic pathways, such as DNA gyrase B and human peroxiredoxin 5 . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
Sodium thiazole-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antibacterial, antifungal, anti-inflammatory, and antioxidant activities . These effects are mediated through its interactions with cellular proteins and enzymes, which can alter the expression of specific genes and modulate metabolic pathways.
Molecular Mechanism
At the molecular level, sodium thiazole-2-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it has been shown to inhibit cholinesterase, an enzyme involved in neurotransmission . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium thiazole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium thiazole-2-carboxylate remains stable under various conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained antibacterial and antioxidant activities .
Dosage Effects in Animal Models
The effects of sodium thiazole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Sodium thiazole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it has been shown to modulate the activity of enzymes involved in carbohydrate metabolism, such as acetylcholine . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, sodium thiazole-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
Sodium thiazole-2-carboxylate exhibits specific subcellular localization patterns that influence its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s function, as they determine its interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
sodium;1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZVDKRGXYZEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635619 | |
| Record name | Sodium 1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497097-92-4 | |
| Record name | Sodium 1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of sodium thiazole-2-carboxylate in the synthesis of the discussed organotin compounds?
A: Sodium thiazole-2-carboxylate acts as a precursor in the synthesis of triphenyltin thiazole-2-carboxylate (1). [, ] It reacts with triphenyltin chloride, replacing the chloride ion and forming the desired organotin compound. This reaction exploits the ability of thiazole-2-carboxylate to act as a bridging ligand due to the presence of both nitrogen and sulfur donor atoms.
Q2: How does the structure of the resulting triphenyltin thiazole-2-carboxylate compound contribute to its one-dimensional chain formation?
A: In the crystal structure of triphenyltin thiazole-2-carboxylate, the tin atom exhibits a five-coordinate geometry, adopting a distorted trigonal bipyramidal configuration. [, ] Interestingly, a close intermolecular interaction is observed between the tin atom of one molecule and the sulfur atom of a neighboring molecule. This Sn…S interaction, with a distance of 0.3666 nm, leads to the formation of a weakly-bridged one-dimensional chain structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





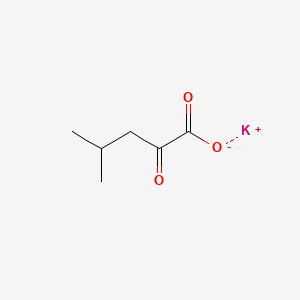
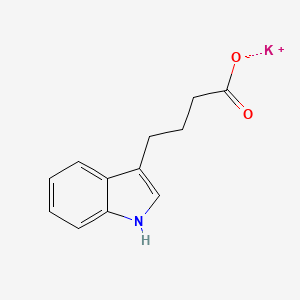
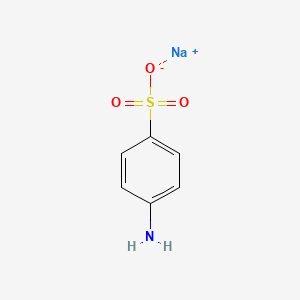


![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)


